molecular formula C10H17NO2 B11909447 (2S)-Ethyl 5-allylpyrrolidine-2-carboxylate CAS No. 549521-72-4

(2S)-Ethyl 5-allylpyrrolidine-2-carboxylate

Katalognummer: B11909447
CAS-Nummer: 549521-72-4
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: RSKRUJXJWIRMAK-GKAPJAKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-Ethyl 5-allylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of an ethyl ester group at the 2-position and an allyl group at the 5-position of the pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Ethyl 5-allylpyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.

    Esterification: The ethyl ester group is introduced at the 2-position through esterification reactions, typically using ethanol and an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-Ethyl 5-allylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, alcohols, bases (e.g., sodium hydroxide)

Major Products

    Oxidation: Epoxides, alcohols

    Reduction: Saturated pyrrolidine derivatives

    Substitution: Amides, different esters

Wissenschaftliche Forschungsanwendungen

(2S)-Ethyl 5-allylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2S)-Ethyl 5-allylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It may influence biochemical pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-Methyl 5-allylpyrrolidine-2-carboxylate
  • tert-Butyl (2S,5S)-5-allylpyrrolidine-2-carboxylate

Uniqueness

(2S)-Ethyl 5-allylpyrrolidine-2-carboxylate is unique due to its specific ester and allyl group positioning, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

549521-72-4

Molekularformel

C10H17NO2

Molekulargewicht

183.25 g/mol

IUPAC-Name

ethyl (2S)-5-prop-2-enylpyrrolidine-2-carboxylate

InChI

InChI=1S/C10H17NO2/c1-3-5-8-6-7-9(11-8)10(12)13-4-2/h3,8-9,11H,1,4-7H2,2H3/t8?,9-/m0/s1

InChI-Schlüssel

RSKRUJXJWIRMAK-GKAPJAKFSA-N

Isomerische SMILES

CCOC(=O)[C@@H]1CCC(N1)CC=C

Kanonische SMILES

CCOC(=O)C1CCC(N1)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.